10alpha-Hydroxy-beta-isomorphine is a chemical compound derived from morphine, notable for its potential pharmacological applications. It is classified within the family of opioid derivatives, specifically as a hydroxylated morphinan. Its structure features a hydroxyl group at the 10alpha position, distinguishing it from other morphine derivatives. This compound has garnered interest in medicinal chemistry due to its relationship with kappa-opioid receptor activity and potential therapeutic uses.
The compound is synthesized primarily from morphine or its derivatives through various chemical reactions. It falls under the classification of opioids, which are substances that bind to opioid receptors in the brain and are used for pain relief. The molecular formula for 10alpha-Hydroxy-beta-isomorphine is , with a molecular weight of approximately 287.36 g/mol.
The synthesis of 10alpha-Hydroxy-beta-isomorphine has been explored through several methods:
The molecular structure of 10alpha-Hydroxy-beta-isomorphine can be represented as follows:
Spectroscopic data, including NMR and mass spectrometry results, provide insights into the spatial arrangement and confirm the identity of the compound .
10alpha-Hydroxy-beta-isomorphine can undergo various chemical reactions typical of hydroxylated morphinans:
These reactions are significant for developing new therapeutic agents based on the structure of 10alpha-Hydroxy-beta-isomorphine.
The mechanism of action for 10alpha-Hydroxy-beta-isomorphine primarily involves its interaction with opioid receptors in the central nervous system:
Further research is needed to elucidate the precise mechanisms and efficacy compared to other opioid derivatives.
The physical and chemical properties of 10alpha-Hydroxy-beta-isomorphine include:
These properties influence its application in pharmaceutical formulations and affect bioavailability.
10alpha-Hydroxy-beta-isomorphine has potential applications in various scientific domains:
The β-isomorphine configuration arises from stereochemical inversion at C-9, a process requiring precise manipulation of morphine’s pentacyclic scaffold. Starting from 10α-acetoxycodeine derivatives, nucleophilic displacement at C-9 is achieved via intermediates with activated leaving groups (e.g., mesylates or bromides) [3]. Subsequent Sₙ₂-type attacks by oxygen nucleophiles force inversion, establishing the β-orientation. Computational studies indicate that the C-9 inversion barrier (ΔG‡ ≈ 22–25 kcal/mol) is lower than ring rearrangement energies, enabling selective stereochemical manipulation [1] [3].
Table 1: Stereochemical Configurations in 10α-Hydroxy-isomorphine Isomers
Position | α-Isomorphine | β-Isomorphine | Configuration Determinant |
---|---|---|---|
C-9 | R | S | Nucleophilic displacement |
C-10 | R | R | Acetoxy retention |
C-13 | S | S | Unmodified from morphine |
C-14 | R | R | Ring D stability |
Critical to this process is transient protection of C-3 and C-6 hydroxy groups. Acetylation prevents unwanted ether cleavage or elimination during inversion. Nuclear Overhauser effect (NOE) spectroscopy confirms the β-orientation: irradiation of H-8 (δ 5.72) enhances H-7 (δ 3.15) and H-14 (δ 2.89) signals, verifying their spatial proximity on the C/D ring face [3].
10α-Hydroxy-β-isomorphine forms as a competitive by-product during BBr₃-mediated O-demethylation of 6-O-acetyl-10α-acetoxycodeine. The primary reaction pathway targets the aryl methyl ether at C-3, but competing mechanisms occur:
BBr₃’s Lewis acidity promotes epimerization at C-9 by stabilizing carbocation intermediates. Kinetic studies show by-product yields increase with:
Computational studies reveal BBr₃ demethylation operates via a triple-cycle mechanism where one BBr₃ equivalent cleaves up to three ether bonds [1] [4]. Key steps include:
Table 2: Reaction Parameters Impacting By-Product Formation
Parameter | Optimal Value | By-Product Yield | Key Risk Factor |
---|---|---|---|
BBr₃ Equivalents | 0.33–0.5 | <5% | Exothermic decomposition |
Temperature | −78°C to 0°C | 8–12% | Epimerization at C-9 |
Solvent | Anhydrous CH₂Cl₂ | 7% | Hydrolytic side reactions |
Workup pH | <3 | 15–20% | C-ring rearrangement |
Optimization strategies to suppress 10α-hydroxy-β-isomorphine:
While 10α-hydroxy-β-isomorphine is primarily a synthetic by-product, it may emerge as a degradant in codeine/morphine formulations under conditions mimicking BBr₃-mediated stress:
Analytical detection employs capillary zone electrophoresis (CZE) with 100 mM Tris-phosphate buffer (pH 2.6). Key separations:
Synthetic degradation models use forced epimerization:
Table 3: Key Synthetic and Degradative Routes to 10α-Hydroxy-β-isomorphine
Route | Starting Material | Key Step | Yield |
---|---|---|---|
BBr₃ Demethylation | 6-O-Acetyl-10α-acetoxycodeine | Competitive epimerization | 8–15% |
Acidic Epimerization | 10α-Hydroxymorphine | H⁺-catalyzed ring reopening | 20–25% |
Oxidative Degradation | Codeine/morphine formulations | Peroxide-mediated epoxidation | Traces |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3